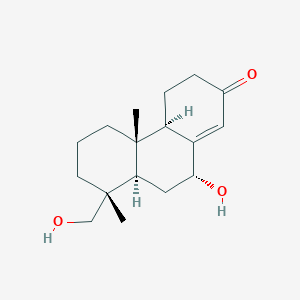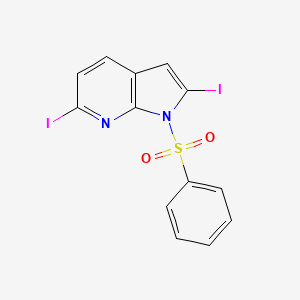
1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of two iodine atoms and a phenylsulfonyl group attached to the pyrrolopyridine core
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the iodination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the phenylsulfonyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the reagents and conditions used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to fully elucidate the molecular mechanisms and identify the exact targets.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and phenylsulfonyl groups, resulting in different chemical properties and reactivity.
2,6-Diiodo-1-(phenylsulfonyl)-pyridine: Similar structure but with a different core, leading to variations in biological activity and applications.
Phenylsulfonyl-pyridine derivatives: These compounds share the phenylsulfonyl group but differ in the core structure, affecting their overall properties and uses. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8I2N2O2S |
|---|---|
Molecular Weight |
510.09 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,6-diiodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8I2N2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H |
InChI Key |
JPAIXKCJNSHZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



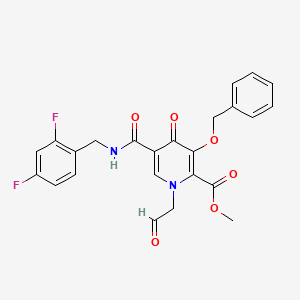

![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B15130816.png)
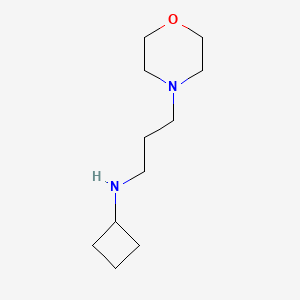
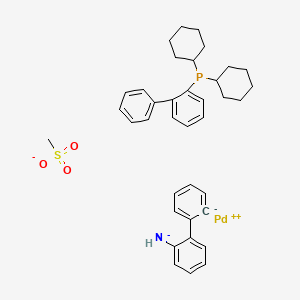


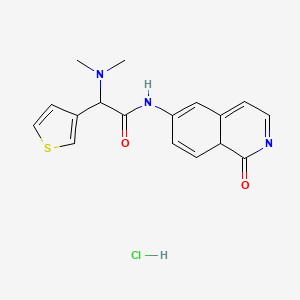
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
